Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride

Catalog No.
S1914649
CAS No.
99662-46-1
M.F
C24H22Cl2NP
M. Wt
426.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenyl(2-pyridylmethyl)phosphonium chloride hyd...

CAS Number

99662-46-1

Product Name

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride

IUPAC Name

triphenyl(pyridin-2-ylmethyl)phosphanium;chloride;hydrochloride

Molecular Formula

C24H22Cl2NP

Molecular Weight

426.3 g/mol

InChI

InChI=1S/C24H21NP.2ClH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;;/h1-19H,20H2;2*1H/q+1;;/p-1

InChI Key

JHQWTRCLYUFMSJ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-]

Synthesis and Characterization:

Potential Applications:

Research suggests TPP possesses properties that make it potentially useful in various scientific fields. Here are some potential applications:

  • Material Science: Due to its positively charged phosphonium group, TPP can interact with negatively charged surfaces. This property makes it a candidate for modifying surfaces of materials like electrodes or nanoparticles [].
  • Medicinal Chemistry: TPP's ability to interact with biological membranes has led to investigations into its potential as a carrier molecule for drug delivery [].
  • Organic Synthesis: TPP can act as a phase-transfer catalyst, facilitating reactions between immiscible liquids. This could be useful in organic synthesis for improving reaction efficiency [].

Current Research Trends:

Scientific literature suggests that TPP is a relatively new research area. Current research is focused on exploring its potential applications in the fields mentioned above. For example, some studies are investigating TPP's ability to deliver anti-cancer drugs [].

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride is a quaternary ammonium compound characterized by its complex structure, which includes a phosphorus atom bonded to three phenyl groups and a pyridylmethyl group. Its molecular formula is C24H22Cl2NPC_{24}H_{22}Cl_2NP, and it has a molecular weight of approximately 426.32 g/mol. The compound appears as a low-melting solid, typically white to yellow in color, with a melting point ranging from 241°C to 254°C . It is known for its stability under recommended storage conditions but is sensitive to moisture and should be kept away from strong oxidizing agents .

, particularly those involving nucleophilic substitutions due to the presence of the positively charged phosphorus atom. It is often utilized as a reactant in isomerization reactions and in the preparation of catechol derivatives, which serve as fluorescent chemosensors for pH detection . The compound's reactivity is attributed to its ability to form stable intermediates in these processes.

The synthesis of Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride typically involves the reaction between triphenylphosphine and 2-pyridylmethyl chloride. This process can be conducted under mild conditions to ensure high yields while minimizing decomposition or side reactions. The general synthetic route can be summarized as follows:

  • Reagents: Triphenylphosphine and 2-pyridylmethyl chloride.
  • Reaction Conditions: The reagents are mixed in an appropriate solvent (often dichloromethane or acetonitrile) under reflux.
  • Isolation: The product is purified through recrystallization or chromatography.

This method allows for the efficient production of the compound with high purity levels .

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride finds applications in various fields, including:

  • Chemical Research: Used as a reagent in organic synthesis, particularly in reactions requiring phosphonium salts.
  • Fluorescent Chemosensors: Its derivatives are employed in developing sensors for detecting pH changes due to their fluorescent properties.
  • Biological Studies: Potentially useful in exploring cellular interactions and mechanisms due to its phosphonium nature.

Interaction studies involving Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride primarily focus on its reactivity with biological membranes and other cellular components. Preliminary investigations indicate that similar phosphonium compounds can disrupt membrane integrity, leading to increased permeability and potential cytotoxicity . Further studies are needed to comprehensively understand these interactions and their implications for therapeutic applications.

Several compounds share structural or functional similarities with Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride. Here are some noteworthy examples:

Compound NameStructure TypeUnique Features
TriphenylphosphinePhosphineBasic structure without the pyridine moiety
Benzyltriphenylphosphonium chloridePhosphonium saltContains a benzyl group instead of a pyridine
Pyridinium saltsQuaternary ammoniumOften used in electrochemistry and ionic liquids
Triphenyl(4-pyridylmethyl)phosphonium chloridePhosphonium saltDifferent pyridine position may affect reactivity

These compounds highlight the unique aspects of Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride, particularly its specific pyridine substitution which influences its chemical behavior and potential applications in research .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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